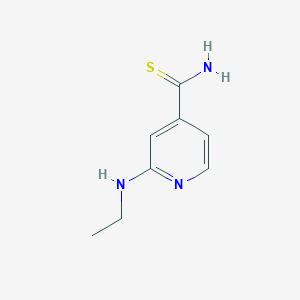

2-(Ethylamino)pyridine-4-carbothioamide

Übersicht

Beschreibung

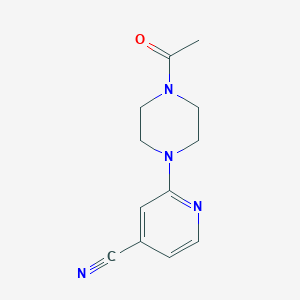

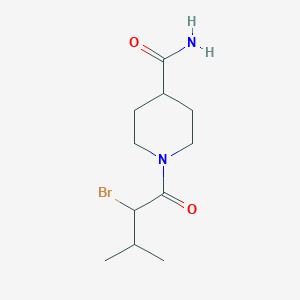

2-(Ethylamino)pyridine-4-carbothioamide , also known by other names such as 4-Pyridinethioamide , 4-Pyridylthioamide , and Thioisonicotinamide , is a heterocyclic compound with the empirical formula C₆H₆N₂S . Its molecular weight is approximately 138.19 g/mol . This compound features a pyridine ring substituted with an ethylamino group and a thioamide functional group.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Spin Crossover in Iron(II) Complexes

A study by Attwood et al. (2019) described the synthesis of novel functionalised 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, including derivatives that are structurally related to 2-(ethylamino)pyridine-4-carbothioamide. These compounds were used to create Fe(II) salts that exhibited spin crossover (SCO) properties, which have potential applications in molecular electronics and sensing technologies. The research explored the structural aspects influencing the SCO behavior, highlighting the role of intermolecular interactions facilitated by thioamide-group interactions (Attwood, H. Akutsu, Lee Martin, D. Cruickshank, S. Turner, 2019).

Anticancer Activity

Radwan et al. (2019) synthesized pyrazole-1-carbothioamide nucleosides, through condensation reactions, to explore their antiproliferative activity against various human cancer cell lines. Their study indicates the potential of these compounds, including those related to this compound, as anticancer agents. The compound demonstrated significant activity, comparable to the reference drug 5-fluorouracil, and was further analyzed through molecular docking studies to understand its mechanism of action (A. Radwan, Mohamed Khalid, H. Amer, M. Alotaibi, 2019).

Antibacterial Activity and Phosphopantetheinyl Transferase Inhibition

A paper by Foley et al. (2014) discussed the development of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides as potent inhibitors of bacterial 4′-phosphopantetheinyl transferases (PPTases), crucial enzymes for bacterial cell viability and virulence. These compounds showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), illustrating a potential pathway for developing new antibacterial agents (Timothy L. Foley, Ganesha Rai, Adam Yasgar, T. Daniel, Heather L. Baker, M. Attene-Ramos, Nicolas M. Kosa, W. Leister, M. Burkart, A. Jadhav, A. Simeonov, D. Maloney, 2014).

Energy Storage Applications

Research by Ehsani et al. (2020) introduced a VO-acetylacetonate coordination system with 2-(pyridin-4-ylmethylene) hydrazine-1-carbothioamide for use in electrochemical supercapacitors. The study explored the electrochemical properties of poly ortho aminophenol films fabricated with this compound, demonstrating significant improvements in energy storage device performance (A. Ehsani, B. Mirtamizdoust, F. Karimi, M. Bigdeloo, Hamidreza Parsimehr, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(ethylamino)pyridine-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-2-10-7-5-6(8(9)12)3-4-11-7/h3-5H,2H2,1H3,(H2,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXNAGLBWHHCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3199164.png)

![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)

![1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B3199178.png)

![N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline](/img/structure/B3199223.png)

amine](/img/structure/B3199230.png)

![4-[1-(Ethylamino)ethyl]benzonitrile](/img/structure/B3199268.png)